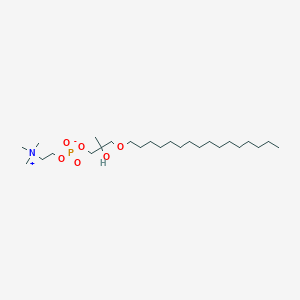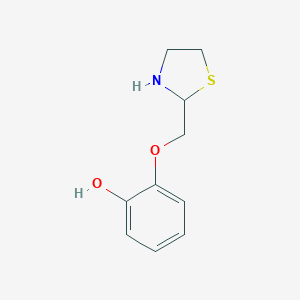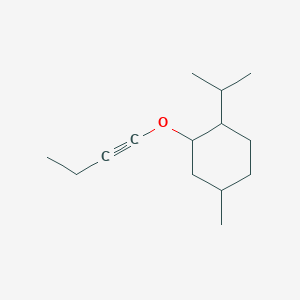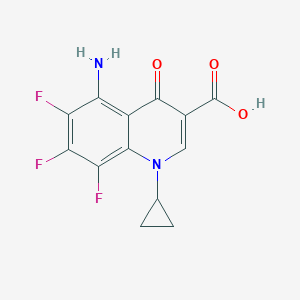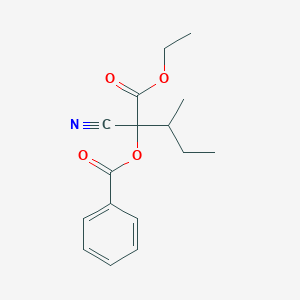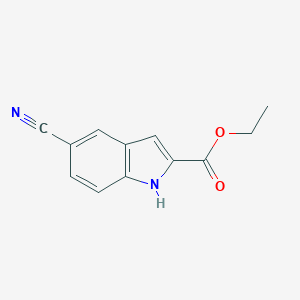![molecular formula C25H32ClN3O4 B034811 2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride CAS No. 128837-71-8](/img/structure/B34811.png)
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
描述
PKSI-527 is a highly selective inhibitor of plasma kallikrein, a serine protease involved in various physiological processes such as blood coagulation, inflammation, and blood pressure regulation. The compound has shown significant potential in scientific research, particularly in the study of inflammatory diseases and coagulation disorders .
作用机制
PKSI-527 通过选择性抑制血浆激肽释放酶发挥其作用。该化合物与血浆激肽释放酶的活性位点结合,阻止其切割其底物。这种抑制作用导致缓激肽生成的减少,缓激肽是一种参与炎症和血压调节的肽。 涉及的分子靶点和通路包括激肽释放酶-激肽系统和内在凝血途径 .
生化分析
Biochemical Properties
PKSI-527 plays a crucial role in biochemical reactions, particularly as a selective plasma kallikrein inhibitor . It interacts with enzymes such as plasma kallikrein, showing a Ki value of 0.81 μM . This interaction inhibits the activity of plasma kallikrein, thereby affecting the kallikrein-kinin system .
Cellular Effects
PKSI-527 has significant effects on various types of cells and cellular processes. It has been shown to suppress collagen-induced arthritis (CIA) in mice . This suggests that PKSI-527 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of PKSI-527 involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. The X-ray crystal structure of the trypsin-PKSI-527 complex revealed a binding mode that is relevant to recognition by plasmin . PKSI-527 inhibits plasma kallikrein, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PKSI-527 change over time. It has been shown to reduce bradykinin generation induced by kaolin and λ-carrageenan ex vivo in human plasma . This suggests that PKSI-527 has long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of PKSI-527 vary with different dosages in animal models. In a study on mice with collagen-induced arthritis, PKSI-527 was administered daily intraperitoneally from day 20 postimmunization . The study found that PKSI-527 reduced the severity of arthritis significantly .
Metabolic Pathways
PKSI-527 is involved in the kallikrein-kinin system, a metabolic pathway that plays a crucial role in inflammation and blood pressure regulation . PKSI-527 interacts with enzymes in this pathway, particularly plasma kallikrein .
Transport and Distribution
Given its role as a plasma kallikrein inhibitor, it is likely that it interacts with transporters or binding proteins that are part of the kallikrein-kinin system .
Subcellular Localization
As a plasma kallikrein inhibitor, it is likely to be found wherever plasma kallikrein is present, which includes various compartments or organelles in the cell .
准备方法
合成路线和反应条件
PKSI-527 的合成涉及反式-4-氨甲基环己烷羰基-L-苯丙氨酸-4-羧甲基苯胺的制备。主要步骤包括:
反式-4-氨甲基环己烷羰基的形成: 这涉及环己酮与甲醛和氯化铵反应生成反式-4-氨甲基环己烷羰基。
与 L-苯丙氨酸偶联: 然后使用标准肽偶联试剂(如 N,N'-二环己基碳二亚胺 (DCC) 和 1-羟基苯并三唑 (HOBt))将反式-4-氨甲基环己烷羰基与 L-苯丙氨酸偶联。
4-羧甲基苯胺的形成: 最后一步涉及偶联产物与 4-羧甲基苯胺在酸性条件下反应生成 PKSI-527.
工业生产方法
PKSI-527 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。关键考虑因素包括:
反应温度和时间: 控制以最大限度地提高产率并最大程度地减少副产物。
纯化: 通常涉及重结晶和色谱技术以达到所需的纯度.
化学反应分析
反应类型
PKSI-527 经历几种类型的化学反应,包括:
氧化: PKSI-527 可以在特定条件下被氧化,导致氧化衍生物的形成。
还原: 该化合物可以被还原以形成还原衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 酰氯和卤代烷烃等试剂通常用于取代反应.
主要产品
这些反应形成的主要产物包括 PKSI-527 的各种氧化、还原和取代衍生物。 这些衍生物通常因其改变的生物活性及其潜在的治疗应用而被研究 .
科学研究应用
PKSI-527 具有广泛的科学研究应用,包括:
化学: 用作研究血浆激肽释放酶抑制剂的结构-活性关系的工具。
生物学: 用于研究激肽释放酶-激肽系统及其在各种生理过程中的作用。
医学: 探索其在治疗炎症性疾病、凝血障碍和心血管疾病中的潜在治疗应用。
工业: 用于开发针对血浆激肽释放酶的诊断分析和治疗剂 .
相似化合物的比较
类似化合物
依卡肽: 另一种用于治疗遗传性血管神经性水肿的血浆激肽释放酶抑制剂。
抑肽酶: 一种广谱丝氨酸蛋白酶抑制剂,具有针对血浆激肽释放酶的活性。
BCX7353: 一种口服血浆激肽释放酶抑制剂,正在研究用于治疗遗传性血管神经性水肿
PKSI-527 的独特性
PKSI-527 由于其对血浆激肽释放酶的高选择性而具有独特性,而对其他丝氨酸蛋白酶(如腺激肽释放酶、纤溶酶、凝血酶、尿激酶和凝血因子 Xa)的选择性较低。 这种选择性降低了脱靶效应的风险,并增强了其作为治疗剂的潜力 .
属性
IUPAC Name |
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4.ClH/c26-16-19-6-10-20(11-7-19)24(31)28-22(14-17-4-2-1-3-5-17)25(32)27-21-12-8-18(9-13-21)15-23(29)30;/h1-5,8-9,12-13,19-20,22H,6-7,10-11,14-16,26H2,(H,27,32)(H,28,31)(H,29,30);1H/t19?,20?,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXNMKUKSBHHMP-QCXPCDNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1CN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926216 | |
| Record name | {4-[(N-{[4-(Aminomethyl)cyclohexyl](hydroxy)methylidene}phenylalanyl)amino]phenyl}acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128837-71-8 | |
| Record name | Pksi 527 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128837718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {4-[(N-{[4-(Aminomethyl)cyclohexyl](hydroxy)methylidene}phenylalanyl)amino]phenyl}acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


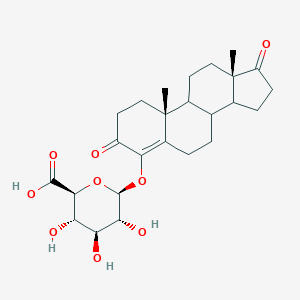

![(3aR,4R,6aS)-4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one](/img/structure/B34733.png)
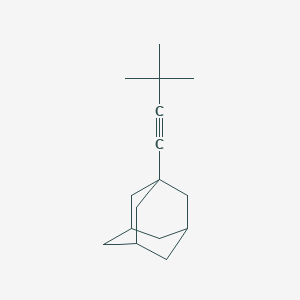

![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)

![(3aR,4S,6aS)-4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one](/img/structure/B34746.png)
